Direct Comparison of In Vitro ROCK1 Inhibition: GSK-25 Maintains Potency While Achieving Superior In Vivo Pharmacokinetics
In a direct head-to-head comparison, GSK-25 (compound 25) demonstrates ROCK1 inhibitory potency (IC50 = 4 nM) equivalent to its unsubstituted indazole analogue (compound 22, IC50 = 4 nM) [1]. However, the addition of the 6-fluoro group on the indazole ring in GSK-25 is essential for achieving its favorable pharmacokinetic profile, a property not shared by the unsubstituted analogue [2].
| Evidence Dimension | In vitro ROCK1 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 4 nM |
| Comparator Or Baseline | Compound 22 (unsubstituted indazole analogue): IC50 = 4 nM |
| Quantified Difference | 0-fold difference in potency |
| Conditions | Biochemical kinase assay (recombinant ROCK1) |
Why This Matters
This demonstrates that GSK-25's value proposition is not based on superior in vitro potency, but on the critical pharmacokinetic advantages conferred by its 6-fluoroindazole group, making it the preferred tool for in vivo studies.
- [1] Sehon, C. A., Wang, G. Z., Viet, A. Q., Goodman, K. B., Dowdell, S. E., Elkins, P. A., Semus, S. F., Evans, C., Jolivette, L. J., Kirkpatrick, R. B., Dul, E., Khandekar, S. S., Yi, T., Wright, L. L., Smith, G. K., Behm, D. J., Bentley, R., Doe, C. P., Hu, E., & Lee, D. (2008). Potent, selective and orally bioavailable dihydropyrimidine inhibitors of Rho kinase (ROCK1) as potential therapeutic agents for cardiovascular diseases. Journal of Medicinal Chemistry, 51(21), 6631–6634. View Source
- [2] Sehon, C. A., Wang, G. Z., Viet, A. Q., Goodman, K. B., Dowdell, S. E., Elkins, P. A., Semus, S. F., Evans, C., Jolivette, L. J., Kirkpatrick, R. B., Dul, E., Khandekar, S. S., Yi, T., Wright, L. L., Smith, G. K., Behm, D. J., Bentley, R., Doe, C. P., Hu, E., & Lee, D. (2008). Potent, selective and orally bioavailable dihydropyrimidine inhibitors of Rho kinase (ROCK1) as potential therapeutic agents for cardiovascular diseases. Journal of Medicinal Chemistry, 51(21), 6631–6634. View Source
